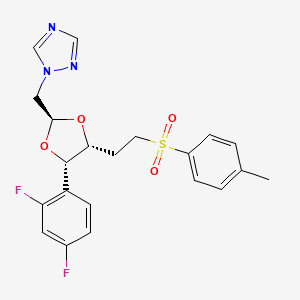

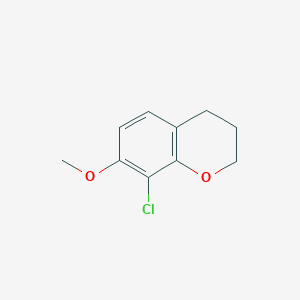

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Iron(III) oxalate hexahydrate and related compounds can be achieved through several methods, including hydrothermal synthesis and reactions involving iron chloride with oxalic acid under specific conditions. For instance, the formation of mixed anion (phosphate/oxalate) bonding to iron(III) materials is an example of synthesizing related compounds, emphasizing the role of the templating amine in mediating the reduction of iron(III) by organic acids (Kizewski et al., 2010).

Molecular Structure Analysis

The molecular structure of Iron(III) oxalate hexahydrate and its derivatives showcases a variety of coordination geometries and bonding configurations. For instance, anhydrous potassium tris(oxalato)ferrate(III) reveals a chiral, three-dimensional structure with iron surrounded by six oxygen atoms of three oxalato groups, indicating the diversity of iron(III) oxalate structures (Saritha et al., 2012).

Chemical Reactions and Properties

Iron(III) oxalate hexahydrate participates in various chemical reactions, showcasing its reactivity and utility in different chemical contexts. The compound's ability to form mixed-valence complexes, as well as its role in oxidation reactions, exemplifies its chemical versatility. For example, the study of iron oxalate-mediated oxidation of glycolaldehyde provides insights into the compound's role in aqueous tropospheric chemistry (Thomas et al., 2016).

科学的研究の応用

Radiopharmaceutical Synthesis

This compound is used as a precursor in the synthesis of radiolabeled nucleosides for PET imaging. For instance, its application in the synthesis of [18F]FIAC, a cytidine analog, demonstrates its role in developing diagnostic agents. The process involves converting the compound to a fluorosugar, which is then coupled with iodocytosine silyl ether to achieve high radiochemical yield and purity (Wu et al., 2009). Similarly, it has been used in the synthesis of [18F]FMAU, a thymidine analog, showcasing its utility in creating tools for studying cellular proliferation and cancer diagnosis (Alauddin et al., 2002).

Nucleoside Analogs Synthesis

This compound serves as a key intermediate in the synthesis of various nucleoside analogs. It has been used to synthesize 2′-deoxy-2′-fluoro-β-d-arabinofuranosyl purine nucleosides, which are significant for their potential biological activities. The approach involves a selective coupling reaction with purine derivatives, leading to high overall yields of the target compounds (Sivets, 2016).

Antiviral Research

In antiviral research, the synthesis of nucleoside analogs using this compound has been explored for their potential as antiviral agents. For example, it has been used in the synthesis of analogs with potent activity against hepatitis B virus, demonstrating the compound's role in developing new antiviral drugs (Ma et al., 1996).

Chemotherapeutic Agents

It also plays a role in synthesizing chemotherapeutic agents. For instance, its derivative was used in the synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine, highlighting its importance in creating nucleoside analogs with potential chemotherapeutic applications (Montgomery et al., 1986).

作用機序

Target of Action

The primary target of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is the DNA synthesis process in cells . By interacting with this process, the compound can exert its effects on cellular proliferation and reproduction .

Mode of Action

This compound acts by hindering DNA synthesis . This inhibition results in a blockade against cell growth and potential division , thereby affecting the overall proliferation of cells.

Biochemical Pathways

The compound primarily affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal cell cycle, particularly the S phase where DNA replication occurs. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential induction of cell death . These effects can lead to a decrease in cell proliferation and potentially to the death of cancer cells .

特性

IUPAC Name |

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-MSZDEVHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?

A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.

Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?

A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)